
Mimosamycin
説明
Discovery and Initial Academic Characterization
Mimosamycin was first identified and characterized as a novel antibiotic produced by the bacterium Streptomyces lavendulae No. 314 nih.govnih.govjst.go.jpjst.go.jp. Its initial isolation and characterization involved sophisticated analytical techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry, which were crucial for elucidating its chemical structure nih.govjst.go.jp. These early studies established this compound as a neutral antibiotic with notable activity against mycobacteria nih.gov. Further chemical analysis revealed its classification within the isoquinoline alkaloid family, specifically as an isoquinoline quinone ontosight.ainih.govresearchgate.netnih.gov. Its chemical identity is formally recognized by its CAS number 59493-94-6 and molecular formula C₁₂H₁₁NO₄ nih.govchemsynthesis.com. The compound exhibits a melting point in the range of 227-231 °C google.com.
Natural Origin and Producing Organisms: Streptomyces and Marine Invertebrates
While Streptomyces lavendulae No. 314 is recognized as the primary microbial source for this compound nih.govnih.govjst.go.jpjst.go.jp, subsequent research has uncovered its presence in various marine organisms. This compound has been isolated from marine sponges, including species of Petrosia collected in India, and from the genus Haliclona mdpi.comphcog.comresearchgate.net. Furthermore, it has been identified in the marine nudibranch Jorunna funebris and its associated sponge prey, Xestospongia sp., suggesting potential ecological relationships and transfer mechanisms within marine ecosystems scielo.brpreprints.org.
Classification within Natural Product Chemistry and Biosynthetic Lineages
This compound is primarily classified as an isoquinoline quinone alkaloid, a structural class known for diverse biological activities ontosight.ainih.govresearchgate.netnih.gov. It is also recognized as a satellite antibiotic, indicating its production alongside other primary antibiotics by its producing microorganisms nih.govjst.go.jp. While the specific biosynthetic pathway and genes responsible for this compound production have not been extensively detailed in the provided literature, its classification places it within the broader families of microbial secondary metabolites and marine-derived natural products.
Evolution of Research Trajectories in this compound Studies
The research on this compound has evolved significantly since its initial discovery. Early efforts focused on its isolation, structural elucidation, and the characterization of its antibiotic properties, particularly against mycobacteria nih.govjst.go.jpmedchemexpress.commedchemexpress.com. Concurrently, synthetic chemists have explored various routes for its chemical synthesis, contributing to a deeper understanding of its molecular architecture and enabling the production of analogues jst.go.jpchemsynthesis.comresearchgate.netresearchgate.net. More recently, research has expanded to investigate this compound's potential as an inhibitor of Janus kinase 2 (JAK2), a target relevant in inflammatory and oncological research researchgate.nettoxicology.cz. Its presence in marine invertebrates has also spurred investigations into its ecological roles and potential transfer between organisms, linking its study to broader marine natural product bioprospecting efforts phcog.comresearchgate.netscielo.brpreprints.orgresearchgate.netmdpi.com. This compound is often discussed alongside related compounds such as renierone, renierol acetate, jorumycin, and various saframycins, highlighting its place within a family of structurally and biologically related natural products researchgate.netresearchgate.netthieme-connect.denih.govacs.org.
Data Tables
Table 1: Key Chemical and Physical Properties of this compound
Property | Value | Source(s) |
Chemical Name | This compound | ontosight.ainih.gov |
CAS Number | 59493-94-6 | nih.govchemsynthesis.com |
Molecular Formula | C₁₂H₁₁NO₄ | nih.govchemsynthesis.com |
Molecular Weight | 233.22 g/mol | nih.govchemsynthesis.com |
Melting Point | 227–231 °C / 228.5–229 °C | chemsynthesis.comgoogle.com |
Chemical Classification | Isoquinoline quinone alkaloid; Antibiotic | ontosight.ainih.govresearchgate.net |
IUPAC Name | 7-methoxy-2,6-dimethylisoquinoline-3,5,8-trione | ontosight.ainih.gov |
Table 2: Natural Sources of this compound
Source Type | Organism Name | Location/Notes | Source(s) |
Microbial | Streptomyces lavendulae No. 314 | Isolated from culture filtrate | nih.govnih.govjst.go.jp |
Marine Invertebrate | Petrosia sp. / P. similis | Collected in India | mdpi.com |
Jorunna funebris (nudibranch) | Associated with Xestospongia sp. sponge | scielo.brpreprints.org | |
Xestospongia sp. (sponge) | Prey of Jorunna funebris | scielo.brpreprints.org | |
Haliclona sp. (sponge) | Collected at Jessie Beazley Reef (Philippines) | phcog.comresearchgate.net |
List of Compounds Mentioned:
this compound
Chlorocarcins (A, B, C)
Renierone
Renierol acetate
Jorumycin
Saframycin C
特性
CAS番号 |
59493-94-6 |
---|---|
分子式 |
C12H11NO4 |
分子量 |
233.22 g/mol |
IUPAC名 |
7-methoxy-2,6-dimethylisoquinoline-3,5,8-trione |
InChI |
InChI=1S/C12H11NO4/c1-6-10(15)7-4-9(14)13(2)5-8(7)11(16)12(6)17-3/h4-5H,1-3H3 |
InChIキー |
BXQZTMMXFKFJIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CN(C(=O)C=C2C1=O)C)OC |
正規SMILES |
CC1=C(C(=O)C2=CN(C(=O)C=C2C1=O)C)OC |
他のCAS番号 |
59493-94-6 |
同義語 |
mimosamycin |
製品の起源 |
United States |
Biosynthesis of Mimosamycin
Elucidation of Proposed Biosynthetic Pathways
The proposed biosynthetic pathway for mimosamycin likely begins with precursors derived from central metabolism, culminating in the formation of its characteristic isoquinoline core. Chemical synthesis studies indicate that 2-methoxy-3-methyl-1,4-benzoquinone serves as a key starting material researchgate.netfrontiersin.orgresearcher.liferesearchgate.netresearchgate.netacs.org, suggesting that similar precursors might be involved in its natural biosynthesis.
The formation of the isoquinoline skeleton in other natural products often involves the condensation of amino acid-derived precursors, such as dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by enzymes like norcoclaurine synthase (NCS) biocyclopedia.comacs.orgnih.gov. Subsequent steps typically involve methylation, hydroxylation, and cyclization reactions, catalyzed by various enzymes including O-methyltransferases, P450 monooxygenases, and other oxidoreductases biocyclopedia.comacs.orgnih.gov. Given this compound's structure, it is plausible that a similar cascade of reactions, starting from an aromatic precursor and involving cyclization to form the isoquinoline ring, followed by functionalization and oxidation to the trione system, constitutes its biosynthetic route. However, the precise sequence of these steps and the specific intermediates for this compound remain subjects for detailed investigation.
Enzymology of this compound Biosynthesis
The intricate molecular architecture of this compound suggests the involvement of a diverse array of enzymes in its biosynthesis. While specific enzymes directly responsible for this compound production have not been extensively characterized in the literature, insights can be drawn from the enzymatic machinery involved in the biosynthesis of other isoquinoline alkaloids.
Characterization of Key Biosynthetic Enzymes
Based on the biosynthesis of related isoquinoline alkaloids, key enzymes likely involved in this compound production could include:
Aromatic Amino Acid Decarboxylases (e.g., TYDC): Enzymes that convert aromatic amino acids like tyrosine or dopa into corresponding amines, which serve as foundational building blocks biocyclopedia.comnih.gov.
Condensing Enzymes (e.g., NCS): Enzymes that catalyze the initial condensation of amine and aldehyde precursors to form the isoquinoline scaffold biocyclopedia.comacs.org.
Methyltransferases: Enzymes responsible for adding methyl groups, such as O-methyltransferases (OMTs) and N-methyltransferases (NMTs), which are crucial for functionalizing the isoquinoline ring biocyclopedia.comacs.org.
Hydroxylases (e.g., P450 monooxygenases): Enzymes that introduce hydroxyl groups, often catalyzed by cytochrome P450 enzymes, which are vital for subsequent modifications and oxidations biocyclopedia.comacs.org.
Oxidases/Dehydrogenases: Enzymes likely involved in the final oxidation steps to form the characteristic trione structure of this compound.
Table 1: Plausible Enzymes in this compound Biosynthesis (Inferred from Related Pathways)
Enzyme Class | Example Enzyme (Related Pathways) | Proposed Role in this compound Biosynthesis |
Aromatic Amino Acid Decarboxylase | Tyrosine/Dopa Decarboxylase (TYDC) | Conversion of aromatic amino acids to amine precursors. |
Condensing Enzyme | Norcoclaurine Synthase (NCS) | Catalyzes the initial condensation to form the isoquinoline ring. |
Methyltransferase | O-Methyltransferases (OMTs) | Methylation of hydroxyl groups on the isoquinoline ring. |
Methyltransferase | N-Methyltransferases (NMTs) | Methylation of the nitrogen atom in the isoquinoline ring. |
Hydroxylase | P450 Monooxygenases (CYPs) | Introduction of hydroxyl groups at specific positions on the isoquinoline core. |
Oxidoreductase/Dehydrogenase | Various | Oxidation steps to form the trione moiety and other functionalizations. |
Mechanistic Studies of Enzymatic Transformations
Detailed mechanistic studies specifically for the enzymes involved in this compound biosynthesis are not yet widely reported. However, the general mechanisms employed by enzymes in isoquinoline alkaloid pathways provide a basis for understanding potential transformations. For instance, P450 monooxygenases typically utilize molecular oxygen and reducing equivalents from NADPH to catalyze hydroxylation reactions, often involving complex electron transfer chains. Methyltransferases utilize S-adenosylmethionine (SAM) as a methyl group donor. The final oxidation steps to form the quinone functionalities would likely involve oxidases or dehydrogenases, potentially employing cofactors like FAD or NAD+.
Genetic Basis of this compound Production
The production of secondary metabolites in Streptomyces is governed by genes organized into biosynthetic gene clusters (BGCs) frontiersin.orgnih.gov. These clusters contain genes encoding not only the biosynthetic enzymes but also regulatory proteins and transport systems.
Identification and Annotation of Biosynthetic Gene Clusters
While a specific, fully annotated BGC for this compound has not been definitively identified in the provided literature snippets, its production by Streptomyces lavendulae suggests the presence of such a cluster. Tools like antiSMASH are widely used for the identification and analysis of BGCs in bacterial genomes nih.govmdpi.comsemanticscholar.orgmolloy.eduscispace.com. Given that Streptomyces species harbor numerous BGCs for diverse secondary metabolites, including other isoquinoline-related compounds like auricin nih.govresearcher.lifenih.govresearchgate.net and saframycins semanticscholar.org, it is highly probable that this compound biosynthesis is encoded by a dedicated gene cluster within the S. lavendulae genome. Such clusters are typically tens to hundreds of kilobases in length and contain genes for precursor supply, core scaffold formation, and tailoring modifications frontiersin.org.
Table 2: Hypothetical Components of a this compound Biosynthetic Gene Cluster
Gene Type | Putative Function | Example in Related Pathways |
Core Biosynthesis | ||
Polyketide Synthase (PKS) | Assembly of carbon backbone precursors. | Not directly indicated for isoquinolines, but common in Streptomyces BGCs. |
Non-Ribosomal Peptide Synthetase (NRPS) | Assembly of peptide or amino acid-derived precursors. | Potentially involved in forming the amino-acid derived portion of the isoquinoline core. |
Tailoring Enzymes | Methyltransferases, Hydroxylases (P450s), Oxidases, Cyclases, etc. | Enzymes for functionalizing the isoquinoline ring and forming the trione structure. |
Regulation | ||
Pathway-Specific Regulator | Activators (e.g., SARPs) or repressors controlling BGC expression. | SARPs are common activators in Streptomyces researchgate.netfrontiersin.org. Aur1P is an example of a BGC-specific activator nih.govresearcher.lifenih.gov. |
Global Regulators | Proteins responding to environmental signals, influencing secondary metabolism broadly. | Factors like LaeA and the velvet complex regulate secondary metabolism in fungi mdpi.com. |
Coactivators | Proteins that enhance the activity of pathway-specific regulators. | Aur1O is a coactivator for Aur1P in auricin biosynthesis nih.govresearcher.lifenih.gov. |
Other Functions | ||
Resistance Genes | Proteins conferring self-resistance to the produced metabolite. | Common in antibiotic BGCs to protect the producing organism. |
Transporters | Proteins involved in export or import of metabolites or precursors. | Essential for secreting the final product or acquiring necessary building blocks. |
Regulation of Biosynthetic Gene Expression
The expression of secondary metabolite BGCs in Streptomyces is tightly regulated by complex transcriptional networks involving global and pathway-specific regulators frontiersin.orgyoutube.comresearcher.lifenih.govfrontiersin.orgmdpi.comwikipedia.orgfrontiersin.org. These regulators, often transcription factors (TFs), bind to promoter regions of BGC genes to activate or repress their transcription in response to various environmental and developmental cues.
Pathway-Specific Regulators: These often include Streptomyces antibiotic regulatory proteins (SARPs), which are typically activators binding directly to BGC promoters researchgate.netfrontiersin.org. For example, Aur1P is a key positive regulator identified in the auricin BGC nih.govresearcher.lifenih.gov.
Coactivators: Proteins like Aur1O have been shown to co-activate transcription by interacting with pathway-specific regulators nih.govresearcher.lifenih.gov.
Global Regulators: These TFs respond to broader signals (e.g., nutrient availability, developmental stage) and can influence multiple BGCs or the entire secondary metabolic network.
While specific regulatory mechanisms for this compound are not detailed, it is likely that a similar hierarchical system involving pathway-specific activators (potentially SARPs) and global regulators controls the expression of its BGC, dictating the timing and level of this compound production.
Compound List
this compound
2-methoxy-3-methyl-1,4-benzoquinone
Auricin
Saframycin A
Mitomycin C
Dopamine
4-hydroxyphenylacetaldehyde
(S)-norcoclaurine
(S)-coclaurine
(S)-reticuline
Chlorocarcins
Lavendomycin
Lavendamycin
Mechanism of Action and Molecular Interactions of Mimosamycin
Molecular Targets and Interaction Profiles
Mimosamycin's interactions are characterized by its engagement with specific molecular targets within cells, influencing their function and cellular outcomes.
While specific studies detailing this compound's direct DNA intercalation are not extensively provided in the available literature, the general class of isoquinoline derivatives, to which this compound belongs, can interfere with DNA replication. ontosight.ai Intercalation, a process where a planar aromatic molecule inserts itself between base pairs of DNA, is a known mechanism for perturbing DNA structure and function, often leading to the arrest of cellular processes. nih.gov This binding mode is typically stabilized by pi-stacking interactions and can alter DNA dynamics. rsc.orgnih.gov The precise nature of this compound's interaction with nucleic acids, beyond general interference with replication, requires further investigation.
This compound has demonstrated inhibitory activity against Janus kinase 2 (JAK2), a key enzyme in intracellular signaling pathways. nih.gov A kinase assay revealed that this compound inhibits JAK2 with a half-maximal inhibitory concentration (IC50) of 22.52 ± 0.87 nM. nih.gov This suggests this compound acts as a potent inhibitor of JAK2.
While isoquinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription, ontosight.ai direct evidence for this compound's specific inhibition of topoisomerases or ribonucleotide reductase is not detailed in the provided search results. However, the broader class of compounds to which this compound belongs can interfere with DNA replication. ontosight.ai
This compound exhibits specific interactions with the JAK2 protein. Computational and experimental investigations have mapped its binding to JAK2 at several key regions within the enzyme. These include the hinge-conserved region, specifically involving residues M929, Y931, L932, and G935; the G loop, with interactions at L855 and V863; and the catalytic loop, involving L983. nih.gov These interactions suggest a defined binding mode that underlies its inhibitory function against JAK2. nih.gov Understanding these binding kinetics and specific interaction points is crucial for the rational design of novel JAK2 inhibitors. nih.govnih.gov
Enzyme Inhibition and Modulation (e.g., Topoisomerases, Ribonucleotide Reductase)
Cellular Responses to this compound Exposure in Preclinical Models
The molecular interactions of this compound translate into observable cellular responses in preclinical models, influencing cell cycle progression and signaling pathways.
Research into this compound's effects on cellular processes indicates potential roles in modulating cell fate. While direct comprehensive data on this compound-induced apoptosis or cell cycle arrest is limited in the provided snippets, related compounds from similar structural classes have been shown to influence these processes. For instance, certain naphthoquinone scaffold-derived compounds have been observed to increase markers of apoptosis and arrest the cell cycle. researchgate.net Furthermore, compounds that modulate signaling pathways such as Akt, MCL-1, and MAPK can lead to the induction of apoptosis. mdpi.com this compound's inhibition of JAK2, a key signaling kinase, could indirectly influence pathways governing apoptosis and cell cycle progression, though specific mechanisms for this compound require further elucidation.
This compound's primary identified molecular target, JAK2, is a central component of the JAK-STAT signaling pathway. nih.gov Inhibition of JAK2 by this compound would therefore directly impact the downstream signaling cascades regulated by this pathway, which are involved in various cellular functions including cell proliferation, differentiation, and immune responses. nih.gov Studies on related compounds have shown modulation of pathways such as JNK, P38-MAPK, AKT, ERK1/2, BCR-ABL1, and STAT5, alongside inhibition of key transcription factors like c-MYC. researchgate.net These findings suggest that this compound, through its JAK2 inhibition, may exert broad effects on cellular signaling networks.
Effects on Gene Expression and Proteomics in Model Systems
Research into the molecular mechanisms of this compound has explored its impact on cellular processes, including gene and protein expression. Studies have indicated that this compound can influence the expression of specific genes and proteins in model systems. For instance, investigations have noted effects on psbA gene expression and the D1 protein in certain plant models, such as rice seedlings heyzine.com. These findings suggest that this compound can modulate cellular machinery involved in fundamental biological processes.
While direct, comprehensive proteomic analyses detailing this compound's broad impact on cellular protein profiles are not extensively detailed in the provided snippets, the field of chemical proteomics broadly investigates how small molecules alter protein expression and interactions to elucidate mechanisms of action evotec.comnih.gov. Such studies typically involve quantitative mass spectrometry to identify differentially expressed proteins following compound treatment, providing insights into cellular pathways affected by the molecule mdpi.comnih.gov. These techniques are crucial for understanding how compounds like this compound exert their effects at a systems level, revealing downstream consequences of target engagement on the cellular proteome.
Structural Basis of this compound-Target Interactions
Understanding the structural basis of this compound's interaction with its molecular targets is key to elucidating its mechanism of action. Research has identified Janus kinase 2 (JAK2) as a potential target for this compound, with studies employing computational methods to map these interactions at an atomic level nih.govresearchgate.net.
X-ray Crystallography and NMR Spectroscopy of this compound-Biomolecule Complexes
Structural determination techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are fundamental to understanding how small molecules interact with their protein targets. This compound's own structure has been elucidated using high-field NMR and mass spectral studies researchgate.net. While specific X-ray crystal structures of this compound bound to its protein targets are not detailed in the provided search results, these techniques are standard in structural biology for characterizing protein-ligand complexes mdpi.comnih.gov. NMR spectroscopy is particularly valuable for studying molecular interactions in solution, capturing dynamic conformational changes and weaker interactions that might be missed by crystallography alone mdpi.comnih.gov. X-ray crystallography, on the other hand, provides high-resolution static snapshots of molecular complexes, offering detailed insights into binding site architecture mdpi.comnih.gov. The combined application of these methods, alongside computational approaches, is essential for a complete understanding of drug-target interactions nih.gov.
Computational Modeling of Molecular Docking and Dynamics
Computational modeling techniques, including molecular docking and molecular dynamics (MD) simulations, play a critical role in predicting and analyzing the interactions between this compound and its targets. These methods allow researchers to visualize how a molecule fits into a protein's binding site, estimate binding affinities, and understand the dynamic nature of these interactions mdpi.comfrontiersin.orgfrontiersin.orgajol.info.
Studies investigating this compound's interaction with JAK2 have utilized molecular docking and MD simulations to identify key binding regions and residues nih.govresearchgate.net. These simulations reveal that this compound engages with JAK2 through interactions in several critical areas:
Hinge-conserved region: Residues such as Methionine 929 (M929), Tyrosine 931 (Y931), Leucine 932 (L932), and Glycine 935 (G935) have been implicated in binding within this region nih.govresearchgate.net.
G loop: Leucine 855 (L855) and Valine 863 (V863) are identified as interacting residues in the G loop nih.gov.
Catalytic loop: Leucine 983 (L983) is noted as another interaction point nih.gov.
These computational analyses suggest that this compound forms hydrogen bonds and van der Waals interactions with these residues, contributing to its inhibitory effect on JAK2 nih.govresearchgate.net. For example, Met 769 and residues E930 and L932 are also noted for forming hydrogen bonds with JAK2 and JAK3 in related studies researchgate.net. Such detailed atomic-level insights are invaluable for guiding the rational design of novel inhibitors with improved potency and specificity nih.govmdpi.com.
Preclinical Pharmacokinetic and Metabolic Studies of Mimosamycin
In Vitro Absorption and Distribution Characteristics
In vitro studies are fundamental for evaluating a compound's potential for absorption and its distribution characteristics before in vivo testing. These assays help predict how a drug might cross biological membranes and interact with bodily fluids.
Regarding intestinal absorption, in silico predictions for Mimosamycin have been reported. Using predictive modeling servers, this compound was assessed for various ADMET properties. These predictions suggest potential characteristics relevant to its absorption and distribution.
Table 1: In Silico Predicted Absorption and Distribution Properties of this compound
Property | Predicted Value | Reference |
Molecular Weight | 249.22 | ajol.info |
AlogP | -1.12 | ajol.info |
H-bond Acceptors | 4 | ajol.info |
H-bond Donors | 0 | ajol.info |
Rotatable Bonds | 1 | ajol.info |
Caco-2 Permeability | +0.5537 | ajol.info |
Blood-Brain Barrier | +0.8250 | ajol.info |
Human Intestinal Abs | +0.9853 | ajol.info |
P-gp Inhibitor | Non-inhibitor | ajol.info |
Aqueous Solubility | -2.826 | ajol.info |
Note: The Caco-2 permeability value is an in silico prediction and represents a calculated score rather than an experimentally determined apparent permeability coefficient (Papp).
The in silico prediction for Caco-2 permeability suggests a potential for absorption, with a high predicted Human Intestinal Absorption (HIA) score ajol.info. The Blood-Brain Barrier (BBB) penetration prediction also indicates a possibility for crossing this barrier ajol.info. This compound was also predicted not to be a P-glycoprotein (P-gp) inhibitor ajol.info. These predictions serve as a guide for subsequent experimental validation.
Metabolic Pathways and Metabolite Identification in Experimental Systems
Investigating how a compound is metabolized is crucial for understanding its fate in the body and identifying potential active or toxic metabolites. Experimental systems, such as liver microsomes and hepatocytes, are commonly employed to elucidate these metabolic pathways eurofinsdiscovery.comscispace.commdpi.comeuropa.eumdpi.com.
Research into this compound's properties includes an examination of its metabolism ontosight.ai. However, the specific metabolic pathways and identified metabolites of this compound in experimental systems, such as liver microsomes or other cellular models, were not detailed in the reviewed literature. Studies on related compounds or general drug development practices often involve incubating compounds with liver microsomes to identify phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., conjugation) metabolites eurofinsdiscovery.comscispace.commdpi.comeuropa.eumdpi.com. While source researchgate.net mentions "proposed metabolic pathways and metabolites of these drugs" in the context of JAK inhibitors, it does not provide specific details for this compound.
Excretion Routes and Clearance Mechanisms in Preclinical Models
The excretion routes and clearance mechanisms determine how a drug and its metabolites are eliminated from the body. These processes are vital for predicting drug accumulation, duration of action, and potential toxicity biotechfarm.co.ilnih.govcreative-biolabs.com. Excretion balance studies typically involve collecting excreta (urine, feces, bile) from preclinical animal models to quantify the elimination of the administered dose and identify major metabolites creative-biolabs.com.
Specific experimental data detailing the excretion routes (e.g., renal, biliary, fecal) or clearance mechanisms for this compound in preclinical models were not found in the reviewed literature. Understanding these parameters is a standard component of comprehensive preclinical pharmacokinetic assessments.
Biodistribution in Animal Models
While biodistribution studies are critical for evaluating the preclinical profile of drug candidates, specific experimental data detailing the biodistribution of this compound in animal models were not identified in the reviewed literature. Such studies would typically involve administering this compound to animals and subsequently measuring its concentration in various organs and tissues at different time points.
Compound List:
this compound
Future Directions and Research Gaps in Mimosamycin Studies
Unexplored Biosynthetic Pathways and Enzymes
The biosynthesis of mimosamycin, a process originating from Streptomyces lavendulae, remains an area ripe for detailed investigation. While it is known that Streptomyces species are prolific producers of secondary metabolites, the specific enzymatic machinery and genetic pathways responsible for this compound's unique isoquinoline-trione structure are not fully elucidated.
Elucidating the Gene Cluster: Identifying and characterizing the complete biosynthetic gene cluster for this compound is a critical next step. This would involve genomic sequencing of producer strains and bioinformatic analysis to pinpoint genes encoding for enzymes involved in precursor synthesis, cyclization, oxidation, and functional group installation.
Enzyme Characterization: Once potential biosynthetic enzymes are identified, their biochemical properties, substrate specificities, and catalytic mechanisms need to be thoroughly investigated. This includes enzymes responsible for the formation of the isoquinoline core and the subsequent functionalization steps.
Heterologous Expression: The successful heterologous expression of the this compound biosynthetic gene cluster in a heterologous host could provide a more controlled environment for studying pathway intermediates and optimizing production. This approach can also facilitate the engineering of novel analogs by manipulating specific genes within the cluster.
Understanding Regulation: The regulatory mechanisms governing this compound biosynthesis, including transcriptional activators or repressors and environmental cues that influence its production, are largely unknown and represent a significant research gap.
Novel Molecular Targets and Mechanistic Insights
While this compound exhibits broad biological activities, its precise molecular targets and detailed mechanisms of action are not fully understood, particularly concerning its potential anticancer and other therapeutic applications.
Target Identification: Comprehensive proteomic or genetic screening approaches (e.g., yeast three-hybrid, affinity pull-downs coupled with mass spectrometry) are needed to identify the specific cellular proteins or pathways that this compound interacts with. Known mechanisms for related isoquinoline derivatives include inhibition of topoisomerase enzymes, suggesting potential targets in DNA replication and repair pathways, but this needs direct validation for this compound. ontosight.ai
Mechanistic Elucidation: Beyond target identification, understanding how this compound binding or inhibition affects downstream cellular processes is crucial. This includes investigating its impact on signal transduction pathways, gene expression profiles, and metabolic networks.
Resistance Mechanisms: For any potential therapeutic application, understanding how target organisms or cells develop resistance to this compound is vital. Identifying these mechanisms could inform strategies for overcoming resistance or designing more effective analogs.
Comparative Studies: Comparing this compound's mechanisms of action with those of structurally related compounds, such as chlorocarcins, could reveal conserved or divergent functional roles and provide insights into structure-activity relationships. capes.gov.br
Development of Next-Generation this compound Analogs with Enhanced Preclinical Profiles
The chemical structure of this compound, with its isoquinoline-trione core, offers a scaffold for medicinal chemistry efforts to develop analogs with improved potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure, focusing on the methyl groups, methoxy group, and the quinone functionalities, is necessary to establish clear SAR. This will guide the rational design of analogs. For example, exploring variations in alkyl substituents or the position and nature of the methoxy group could yield compounds with altered biological activity. chemsynthesis.comchemspider.com
Synthesis of Novel Derivatives: Developing efficient synthetic routes to access a diverse library of this compound analogs is essential. This could involve exploring different cyclization strategies, functionalization methods, and protecting group chemistries to introduce novel substituents or modify core structural features. researchgate.netjst.go.jpresearchgate.netnih.gov
Preclinical Profiling: Synthesized analogs must undergo rigorous preclinical evaluation, including in vitro assays for target engagement, cellular activity (e.g., cytotoxicity against cancer cell lines, antimicrobial potency), and preliminary ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling. The goal is to identify compounds that retain or enhance the desired biological activity while improving drug-like properties.
Targeted Modifications: Based on identified molecular targets, analogs can be specifically designed to optimize binding affinity and efficacy. For instance, if topoisomerase inhibition is confirmed, modifications could aim to enhance interaction with the enzyme-DNA complex.
Integration of Omics Data for Systems-Level Understanding
A systems biology approach, integrating various omics datasets, can provide a holistic understanding of this compound's cellular impact, moving beyond single-target interactions.
Transcriptomics: Analyzing changes in gene expression profiles (RNA sequencing) following this compound treatment can reveal affected cellular pathways, identify novel targets, and shed light on cellular responses to the compound.
Proteomics: Mass spectrometry-based proteomics can identify changes in protein abundance or post-translational modifications, providing direct evidence of protein targets and downstream signaling events. This can complement transcriptomic data by revealing functional protein-level changes.
Metabolomics: Studying alterations in the cellular metabolome can uncover how this compound affects metabolic pathways, energy production, or the synthesis of essential biomolecules. This is particularly relevant if this compound targets metabolic enzymes or influences cellular redox status. tandfonline.com
Potential for Derivatization Towards Probe Molecules for Biological Research
This compound's unique structure and biological activity make it a candidate for derivatization into chemical probes to investigate biological processes.
Fluorescent Labeling: Attaching fluorescent tags to this compound could enable visualization of its cellular localization, uptake, and distribution within cells or tissues. This would require developing synthetic strategies that preserve the molecule's bioactivity while allowing for stable conjugation of a fluorophore.
Affinity Probes: Designing this compound-based affinity probes, such as those incorporating clickable alkyne or azide groups, would allow for its covalent attachment to target proteins in a cellular context. Subsequent enrichment and identification of these tagged proteins via mass spectrometry can confirm direct targets and binding partners.
Biotinylation: Incorporating a biotin tag would facilitate the isolation and identification of this compound-binding proteins using streptavidin-based affinity purification techniques.
Activity-Based Probes (ABPs): If this compound targets a specific enzyme class, developing ABPs that mimic its structure but contain a reactive warhead could be used to profile enzyme activity and identify inhibited enzymes in complex biological samples. This would require a deep understanding of its mechanism of action.
By addressing these research gaps, future studies can significantly advance our understanding of this compound, potentially leading to the development of novel therapeutic agents or valuable tools for biological research.
Q & A
Q. What are the key structural features and synthetic pathways for Mimosamycin, and how do they influence its bioactivity?
this compound, a cytotoxic isoquinoline alkaloid, features a 6-methyl-7-isoquinolinol core with a fused cyclohexenone ring (Fig. 2 in ). Its synthesis from Streptomyces lavendulae involves Tsizin’s method, starting from 6-methyl-7-isoquinolinol (21) to yield intermediate 22 at 50% efficiency . The structural complexity, particularly the isoquinoline moiety, is critical for DNA intercalation and topoisomerase inhibition. Researchers should prioritize X-ray crystallography or NMR to confirm stereochemistry and purity, as minor structural deviations can alter cytotoxic potency .
Q. How should researchers design experiments to isolate and characterize this compound from microbial sources?
Experimental design must account for strain selection (e.g., Streptomyces spp.), culture conditions (e.g., pH, temperature), and extraction protocols (e.g., solvent polarity gradients). Post-extraction, use HPLC or LC-MS for purification, followed by spectroscopic characterization (NMR, IR) . Include controls such as known cytotoxic standards (e.g., doxorubicin) to benchmark bioactivity assays. Document strain provenance and growth parameters rigorously to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies in IC50 values (e.g., variations in cancer cell lines) may arise from differences in assay conditions (e.g., serum concentration, incubation time) or compound purity. To address this:
- Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) for cytotoxicity assays .
- Validate purity via orthogonal methods (e.g., HPLC coupled with UV and mass detection) .
- Perform dose-response studies across multiple cell lines and compare results with structural analogs to isolate structure-activity relationships .
Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?
Focus on catalytic systems (e.g., rhodium-catalyzed 1,2-additions) to improve yield and stereoselectivity . Key steps include:
- Protecting group strategies for the isoquinoline nitrogen.
- Late-stage functionalization of the cyclohexenone ring to explore bioactivity modulation.
- Use computational tools (e.g., DFT calculations) to predict reaction pathways and transition states . Publish synthetic intermediates in open-access repositories to facilitate SAR collaboration .
Q. How can systematic reviews and meta-analyses be structured to evaluate this compound’s therapeutic potential?
Follow COSMOS-E guidelines :
- Define the research question using PICO (Population: cancer models; Intervention: this compound; Comparison: standard chemotherapeutics; Outcome: cytotoxicity).
- Include preclinical studies with risk-of-bias assessment (e.g., SYRCLE’s tool for animal studies).
- Perform subgroup analyses by cancer type, dosage, and delivery systems. Highlight gaps, such as limited in vivo pharmacokinetic data .
Q. What methodological rigor is required for assessing this compound’s pharmacological mechanisms?
- In vitro : Use live-cell imaging to track DNA damage (e.g., γ-H2AX foci formation) and combine with siRNA knockdown of topoisomerases to confirm target engagement .
- In vivo : Employ orthotopic tumor models with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with efficacy .
- Report negative results (e.g., lack of activity in certain cell lines) to avoid publication bias .
Methodological and Ethical Considerations
Q. How should researchers address ethical and safety challenges in this compound-related studies involving human-derived samples?
- Adhere to Declaration of Helsinki principles for human cell lines: document source (e.g., ATCC), informed consent, and institutional review board (IRB) approval .
- For animal studies, follow ARRIVE guidelines to minimize suffering and ensure statistical power .
- Include Material Safety Data Sheets (MSDS) for this compound in appendices, detailing handling protocols (e.g., PPE, waste disposal) .
Q. What validation techniques ensure the reliability of this compound’s reported bioactivity data?
- Use empirical contradiction analysis : Replicate experiments under varying conditions (e.g., hypoxia vs. normoxia) to identify confounding variables.
- Apply constructive falsification by testing alternative hypotheses (e.g., off-target effects via proteome profiling) .
- Share raw data (e.g., NMR spectra, dose-response curves) in supplementary materials to enable third-party validation .
Q. How can interdisciplinary approaches enhance this compound research?
- Microbiology + Chemistry : Use genome mining to identify biosynthetic gene clusters in Streptomyces spp. and engineer high-yield strains .
- Pharmacology + Data Science : Apply machine learning to predict toxicity profiles and optimize dosing regimens .
- Ethnopharmacology + Ecology : Investigate ecological roles of this compound in microbial competition to inspire new therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。